Axillarin

描述

It is a naturally occurring compound found in various plants such as Pulicaria crispa, Filifolium sibiricum, Inula britannica, Wyethia bolanderi, and Tanacetum vulgare . Axillarin is also known for its presence in traditional herbal medicine.

准备方法

Axillarin can be synthesized through various methods. One common synthetic route involves the use of 2,4,6-trihydroxy-3,6-dimethoxyacetophenone as a starting material . This compound undergoes a series of reactions, including acetylation and debenzylation, to yield this compound . Industrial production methods typically involve the extraction of this compound from plant sources, followed by purification processes such as chromatography .

化学反应分析

Axillarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and hydrogen . Major products formed from these reactions include various derivatives of this compound, such as its methyl ether and tetraacetate forms .

科学研究应用

Antiviral Activity Against SARS-CoV-2

Recent molecular docking studies have indicated that axillarin exhibits significant binding affinity to the main protease (M pro) of SARS-CoV-2. The binding energy of this compound was measured at -7.4 kcal/mol, making it one of the most effective inhibitors among several tested compounds .

Key Findings:

- This compound forms five hydrogen bonds and five hydrophobic interactions with crucial catalytic residues (CYS145 and HIS41) of M pro.

- Molecular dynamics simulations over a 60 ns timeframe demonstrated the stability of the this compound-M pro complex in an aqueous environment.

- The compound adheres to Lipinski's rule of five, indicating favorable drug-like properties and low toxicity predictions .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects, particularly against pathogenic bacteria. In controlled experiments, it was found to enhance the growth of beneficial probiotic strains such as Lactobacillus acidophilus and Lactobacillus rhamnosus when administered at specific concentrations (5 µg/mL to 12.5 µg/mL) .

Experimental Results:

- Significant improvements in bacterial growth kinetics were observed with this compound treatment compared to control groups.

- Auto-aggregation tests indicated that this compound positively influences the adhesion capabilities of probiotic bacteria, which is essential for their survival in the gastrointestinal tract .

Antioxidant and Anti-inflammatory Effects

The antioxidant capacity of this compound has been documented in various studies, where it demonstrated a protective effect against oxidative stress. This property is particularly relevant in the context of inflammatory diseases .

Notable Observations:

- This compound's anti-inflammatory effects were highlighted through its selective impact on beneficial gut microbiota without adversely affecting pathogenic strains.

- These findings suggest potential applications in dietary supplements aimed at enhancing gut health and reducing inflammation.

Table: Summary of this compound's Applications

作用机制

The mechanism of action of axillarin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species and inhibiting oxidative stress . This compound also modulates the activity of enzymes involved in inflammation and immune responses .

相似化合物的比较

Axillarin is similar to other flavonols such as quercetin and kaempferol. it is unique due to its specific O-methylation pattern, which imparts distinct chemical and biological properties . Similar compounds include quercetagetin, quercetin, and kaempferol . This compound’s unique structure allows it to exhibit stronger antioxidant and anti-inflammatory activities compared to its analogs .

生物活性

Axillarin, a dimethoxyflavone derivative of quercetagetin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data.

Chemical Structure and Properties

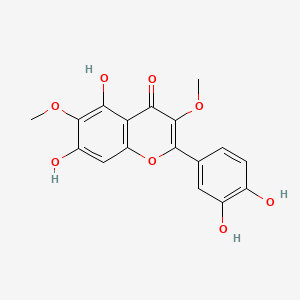

This compound is characterized by the chemical formula and is classified as a tetrahydroxyflavone. Its structure includes two methoxy groups that contribute to its biological activity. The compound is primarily derived from plants, particularly within the Centaurea genus, where it functions as a secondary metabolite .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its effects against pathogenic bacteria revealed that this compound inhibits bacterial growth effectively. This is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms. Notably, this compound affects key signaling pathways involved in cell proliferation and survival.

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : It activates caspases and modulates Bcl-2 family proteins.

- Inhibition of Metastasis : The compound reduces the expression of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion.

Case Study: Breast Cancer Cells

In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values reported at approximately 25 µg/mL for MCF-7 cells .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis and cell cycle arrest |

| HeLa | 30 | Inhibits proliferation via MMP modulation |

| A549 | 40 | Triggers caspase activation |

Antioxidant Properties

This compound also exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

Research Findings

- DPPH Assay : this compound showed significant free radical scavenging activity with an IC50 value of 20 µg/mL.

- Total Phenolic Content : The compound's phenolic content correlates with its antioxidant capacity, contributing to its overall health benefits.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGVXRGRNLQNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199840 | |

| Record name | Axillarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5188-73-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5188-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Axillarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Axillarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AXILLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Axillarin?

A: this compound has the molecular formula C16H12O7 and a molecular weight of 316.26 g/mol. []

Q2: What spectroscopic data is available for this compound?

A: Researchers commonly use UV, IR, 1D and 2D NMR, FABMS, and HRESIMS spectral data for the identification and structural elucidation of this compound. [, , ]

Q3: What are the potential therapeutic targets of this compound?

A: Studies have explored this compound's potential against COVID-19, specifically targeting the main protease (Mpro) of SARS-CoV-2. [] Additionally, this compound exhibits inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, making it a potential candidate for antidiabetic research. []

Q4: How does this compound interact with the main protease (Mpro) of SARS-CoV-2?

A: Molecular docking studies suggest that this compound exhibits suitable binding affinities to the binding site of SARS-CoV-2 Mpro. It interacts with crucial catalytic residues CYS145 and HIS41 and forms hydrogen bonds and hydrophobic interactions with various Mpro residues. []

Q5: How does this compound affect the redox state in cells?

A: Research shows that this compound, as part of polyphenolic extracts from plants like Artemisia tridentata, can decrease the oxidation of 2'7'-dichlorofluorescin both in vitro and in cultured human liver carcinoma cells (HepG2). These extracts also increased intracellular glutathione levels in a time and dose-dependent manner, suggesting multiple mechanisms for impacting the cellular redox state. []

Q6: Does this compound possess anti-inflammatory activity?

A: Yes, studies demonstrate that this compound exhibits anti-inflammatory properties. In a study using LPS-stimulated mouse macrophages (RAW 264.7), this compound effectively reduced prostaglandin E2 levels and partially inhibited synovial phospholipase A2 activity. []

Q7: What is the role of this compound in influencing probiotic properties?

A: Studies show that this compound can significantly improve the growth of Lactobacillus acidophilus LA-5 and Lactobacillus rhamnosus GG in a dose-dependent manner. While it enhances auto-aggregation properties, it also decreases surface hydrophobicity, suggesting a complex modulation of probiotic characteristics. []

Q8: What are the potential applications of this compound?

A8: Given its diverse biological activities, this compound shows promise in various applications, including:

- Antiviral agent: Potential inhibitor of SARS-CoV-2 Mpro []

- Antidiabetic agent: α-amylase inhibitory activity []

- Antioxidant: Protects against oxidative stress [, ]

- Anti-inflammatory: Reduces inflammation in vitro []

- Cosmetic ingredient: Antioxidant and potential skin-protecting properties []

Q9: What analytical methods are used to study this compound?

A9: Researchers utilize various analytical techniques for the characterization and quantification of this compound, including:

- Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) for separation, identification, and quantification. [, , ]

- Spectroscopic methods: UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for structural elucidation and analysis. [, ]

Q10: What are the future directions for this compound research?

A10: Further research on this compound should focus on:

Q11: What are the natural sources of this compound?

A11: this compound is found in several plant species, including:

- Centaurea jacea []

- Tanacetum alyssifolium [, , ]

- Plantago euphratica []

- Artemisia tridentata []

- Ajania fruticulosa []

- Iva axillaris []

- Achillea millefolium and Achillea biebersteinii []

- Tagetes minuta [, ]

- Inula britannica []

- Artemisia copa []

- Pyrethrumta tsienense []

- Tagetes mendocina []

- Crossostephium chinense []

- Geigeria alata []

- Artemisia heptapotamica []

- Chrysanthemum morifolim []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。